methyl (2R)-2-amino-2-cyclohexylacetate methyl (2R)-2-amino-2-cyclohexylacetate
Brand Name: Vulcanchem
CAS No.: 37763-24-9
VCID: VC18183864
InChI: InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

methyl (2R)-2-amino-2-cyclohexylacetate

CAS No.: 37763-24-9

VCID: VC18183864

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

methyl (2R)-2-amino-2-cyclohexylacetate - 37763-24-9

Description

Methyl (2R)-2-amino-2-cyclohexylacetate is a chiral organic compound with significant interest in chemical synthesis and pharmaceutical applications. This compound is often discussed in the context of its hydrochloride salt, which is commonly used in research and industrial settings. The hydrochloride form, (R)-methyl 2-amino-2-cyclohexylacetate hydrochloride, is noted for its specific chemical and physical properties.

Synthesis and Applications

The synthesis of methyl (2R)-2-amino-2-cyclohexylacetate typically involves chiral resolution or asymmetric synthesis methods to achieve the desired stereochemistry. This compound is a precursor in the synthesis of various pharmaceuticals and fine chemicals, where its chiral center is crucial for biological activity.

Synthesis Methods

While specific synthesis methods for methyl (2R)-2-amino-2-cyclohexylacetate are not detailed in the available literature, similar compounds often involve reactions such as asymmetric hydrogenation or enzymatic resolution to establish the chiral center.

Research Findings and Biological Activity

Research on methyl (2R)-2-amino-2-cyclohexylacetate itself is limited, but its derivatives and related compounds have been studied for their biological activities. The importance of chiral centers in biological molecules is well established, and compounds like methyl (2R)-2-amino-2-cyclohexylacetate are valuable intermediates in the synthesis of drugs and other bioactive molecules.

Biological Significance

The biological activity of chiral compounds often depends on their stereochemistry. In pharmaceutical applications, the correct stereochemistry can significantly affect the efficacy and safety of a drug. While specific biological activity data for methyl (2R)-2-amino-2-cyclohexylacetate is not readily available, its chiral nature makes it a valuable precursor for synthesizing compounds with potential therapeutic applications.

CAS No. 37763-24-9
Product Name methyl (2R)-2-amino-2-cyclohexylacetate
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name methyl (2R)-2-amino-2-cyclohexylacetate
Standard InChI InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
Standard InChIKey UUSVVDQFPGXFTQ-MRVPVSSYSA-N
Isomeric SMILES COC(=O)[C@@H](C1CCCCC1)N
Canonical SMILES COC(=O)C(C1CCCCC1)N
PubChem Compound 12088878
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator